molecular formula C16H15N3O4 B5831545 N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide

N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide

Cat. No.: B5831545
M. Wt: 313.31 g/mol
InChI Key: QJYDPGPPHXMGNG-UHFFFAOYSA-N
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Description

N’-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide typically involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. Common synthetic routes include:

    Acylation Reaction:

    Nitration: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The final step involves the formation of the carboximidamide group through an amidation reaction, often using amines or ammonia under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro or acyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with DNA/RNA: Modulating gene expression or protein synthesis.

    Cellular Signaling: Affecting cellular signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N’-{[(4-methylphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide
  • N’-{[(4-methylphenyl)acetyl]oxy}-2-nitrobenzenecarboximidamide

Uniqueness

N’-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-11-5-7-12(8-6-11)9-15(20)23-18-16(17)13-3-2-4-14(10-13)19(21)22/h2-8,10H,9H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYDPGPPHXMGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CC(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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